molecular formula C17H27N5O6 B14873887 Kyotorphin acetate

Kyotorphin acetate

Cat. No.: B14873887
M. Wt: 397.4 g/mol
InChI Key: JSHLZRQFLJYDSZ-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kyotorphin acetate is a dipeptide compound consisting of L-tyrosine and L-arginine. It was first discovered in 1979 by Japanese researchers who isolated it from bovine brain. This compound is known for its neuroactive properties, particularly its role in pain regulation. This compound has been found in the brain synaptosomes of various mammals, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kyotorphin acetate can be synthesized using well-known methods of peptide synthesis in solution. One common approach involves the use of N-CBZ-L-tyrosine ethyl ester and L-arginine amide. The reaction typically involves the use of thionyl chloride to activate the carboxyl group of tyrosine, followed by coupling with arginine .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes the protection of amino groups, coupling reactions, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Kyotorphin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kyotorphin acetate has a wide range of scientific research applications:

Mechanism of Action

Kyotorphin acetate exerts its effects by releasing met-enkephalin, an endogenous opioid peptide, and stabilizing it from degradation. This action does not involve direct interaction with opioid receptors. Instead, this compound activates specific G protein-coupled receptors, leading to the activation of phospholipase C and inhibition of adenylyl cyclase. This results in the release of met-enkephalin from brain and spinal slices, contributing to its analgesic effects .

Comparison with Similar Compounds

Kyotorphin acetate can be compared with other neuroactive peptides such as:

    Leucine-arginine: Acts as a specific kyotorphin receptor antagonist.

    Met-enkephalin: An endogenous opioid peptide released by this compound.

    Endorphins: Other endogenous peptides with analgesic properties.

This compound is unique due to its ability to release met-enkephalin and its specific receptor-mediated actions, which differentiate it from other neuroactive peptides .

Properties

Molecular Formula

C17H27N5O6

Molecular Weight

397.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1

InChI Key

JSHLZRQFLJYDSZ-FXMYHANSSA-N

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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